N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine is a complex organic compound with a triazine core. This compound is known for its unique chemical structure, which includes a morpholine ring and a triazine ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of a triazine derivative with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazine oxide, while reduction may produce a triazine amine.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-6-morpholin-4-yl-N′,N′-diphenyl-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but different substituents, leading to distinct chemical and biological properties.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another triazine derivative with different functional groups, used in herbicidal applications.
Uniqueness
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
847336-46-3 |
---|---|
Molekularformel |
C12H20N6O2 |
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
N,N-dimethyl-4-morpholin-4-yl-6-(propan-2-ylideneamino)oxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H20N6O2/c1-9(2)16-20-12-14-10(17(3)4)13-11(15-12)18-5-7-19-8-6-18/h5-8H2,1-4H3 |
InChI-Schlüssel |
MUNQZKUMRLDFNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC1=NC(=NC(=N1)N(C)C)N2CCOCC2)C |
Löslichkeit |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.